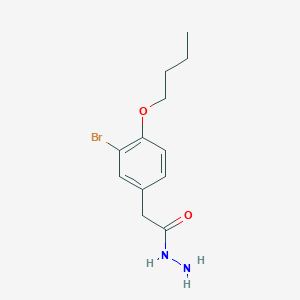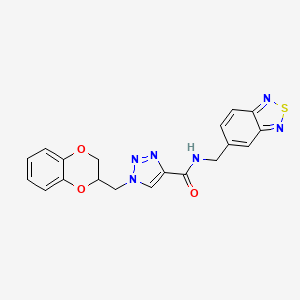
2-(3-bromo-4-butoxyphenyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromo-4-butoxyphenyl)acetohydrazide is a chemical compound that is widely used in scientific research. It is a hydrazide derivative that has shown promising results in various applications, including drug discovery, medicinal chemistry, and organic synthesis. In
科学的研究の応用
2-(3-bromo-4-butoxyphenyl)acetohydrazide has been widely used in scientific research due to its various applications. It has shown promising results in drug discovery, where it has been used as a lead compound for the development of new drugs. It has also been used in medicinal chemistry, where it has been used to synthesize new compounds with improved pharmacological properties. Additionally, it has been used in organic synthesis, where it has been used as a reagent for various reactions.
作用機序
The mechanism of action of 2-(3-bromo-4-butoxyphenyl)acetohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in various biological processes. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
2-(3-bromo-4-butoxyphenyl)acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases. It has also been shown to have anticancer activity, where it has been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have antimicrobial activity, where it has been shown to inhibit the growth of various bacteria and fungi.
実験室実験の利点と制限
2-(3-bromo-4-butoxyphenyl)acetohydrazide has several advantages for lab experiments. It is easy to synthesize, has high yield and purity, and is stable under various conditions. It is also relatively inexpensive, making it suitable for large-scale experiments. However, it has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the use of 2-(3-bromo-4-butoxyphenyl)acetohydrazide in scientific research. One direction is the development of new compounds based on its structure, with improved pharmacological properties. Another direction is the investigation of its mechanism of action, which may lead to the discovery of new drug targets. Additionally, its potential use as a diagnostic tool for various diseases should be explored. Finally, its use in combination with other compounds should be investigated, to determine its synergistic effects and potential for combination therapy.
Conclusion
In conclusion, 2-(3-bromo-4-butoxyphenyl)acetohydrazide is a chemical compound that has shown promising results in various scientific research applications. Its synthesis method is simple and efficient, and it has several advantages for lab experiments. Its mechanism of action, biochemical and physiological effects, and potential future directions should be further investigated to fully understand its potential in drug discovery and medicinal chemistry.
合成法
The synthesis of 2-(3-bromo-4-butoxyphenyl)acetohydrazide involves the reaction of 3-bromo-4-butoxybenzohydrazide with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. The synthesis method is simple, efficient, and scalable, making it suitable for large-scale production.
特性
IUPAC Name |
2-(3-bromo-4-butoxyphenyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-2-3-6-17-11-5-4-9(7-10(11)13)8-12(16)15-14/h4-5,7H,2-3,6,8,14H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYWBCQTLHKKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NN)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B6003082.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6003083.png)
![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6003099.png)
![3-({[3-fluoro-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6003105.png)
![(2E)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(3,4-dimethoxyphenyl)-N-methylacrylamide](/img/structure/B6003117.png)
![7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003132.png)
![N-[2-(3-methyl-2-pyridinyl)ethyl]-5-(1-naphthyl)-1,2,4-triazin-3-amine](/img/structure/B6003146.png)
![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)-N-(4-ethylphenyl)acetamide](/img/structure/B6003157.png)

![N-(2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B6003164.png)
![N-({1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B6003168.png)

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide](/img/structure/B6003175.png)